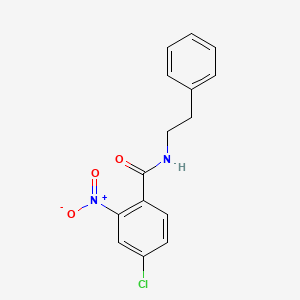

4-chloro-2-nitro-N-(2-phenylethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-2-nitro-N-(2-phenylethyl)benzamide” is a chemical compound with the linear formula C15H13ClN2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H13ClN2O3 . The molecular weight of this compound is 304.735 . For a detailed structural analysis, please refer to a trusted chemistry resource or professional.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. The compound has a molecular weight of 304.735 . For detailed physical and chemical properties, please refer to a trusted chemistry resource or professional.Applications De Recherche Scientifique

Synthesis and Material Development

4-chloro-2-nitro-N-(2-phenylethyl)benzamide serves as a precursor or intermediate in the synthesis of various complex molecules. For instance, researchers have explored its role in the unexpected dimerization under basic conditions, revealing insights into its potential antitumor activity and the intrinsic stability of related molecules (Santos et al., 2013). Similarly, its derivatives have been investigated for antitumor activity against leukemias and solid tumors, underscoring its importance in medicinal chemistry (Gugova et al., 1992).

Building Blocks for Heterocyclic Scaffolds

The compound's versatility is also highlighted in its use as a building block for heterocyclic oriented synthesis (HOS). It enables the preparation of substituted nitrogenous heterocycles, which are crucial in drug discovery due to their significant biological activities (Křupková et al., 2013). The ability to create diverse libraries of heterocycles from a single precursor underscores the compound's utility in pharmaceutical research.

Novel Polymer Synthesis

Research into the synthesis of new polymers using this compound or its related compounds has led to the development of materials with enhanced properties. For example, aromatic poly(sulfone sulfide amide imide)s synthesized from derivatives show remarkable solubility and thermal stability, making them suitable for advanced technological applications (Mehdipour‐Ataei & Hatami, 2007).

Corrosion Inhibition Studies

The derivatives of this compound have also been studied for their corrosion inhibition properties. These studies are crucial in materials science, particularly in protecting metals against corrosion in acidic environments. The research demonstrates how modifications to the compound can influence its effectiveness as a corrosion inhibitor, with potential applications in industrial maintenance and preservation (Mishra et al., 2018).

Mécanisme D'action

The mechanism of action of “4-chloro-2-nitro-N-(2-phenylethyl)benzamide” is not specified in the available resources. The mechanism of action generally refers to how a compound interacts with biological systems, which is not applicable in this case as this compound is not intended for human or veterinary use.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . It is not intended for human or veterinary use. All sales are final and the buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Orientations Futures

The future directions of “4-chloro-2-nitro-N-(2-phenylethyl)benzamide” are not specified in the available resources. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich, it may be used in various research applications . Please consult a chemistry professional or a trusted source for potential future directions.

Propriétés

IUPAC Name |

4-chloro-2-nitro-N-(2-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c16-12-6-7-13(14(10-12)18(20)21)15(19)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPOBIKOKLWVJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,8,8-tetramethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2568593.png)

![Tricyclo[5.2.1.0^{2,6}]decan-8-amine hydrochloride](/img/structure/B2568594.png)

![1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine](/img/structure/B2568596.png)

![Methyl (1R,5S)-8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2568600.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2568601.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2568607.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2,2-diphenylethanone](/img/structure/B2568612.png)